2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
CAS No.: 5521-39-1
Cat. No.: VC21310881
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5521-39-1 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 |
| Standard InChI Key | HCDBHFCQLBZAAZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)N |
| Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structural Characteristics
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (CAS No. 5521-39-1) is an organic compound characterized by a piperazine ring substituted with an aminophenyl group and an ethanol moiety. The compound has a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol .
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties that contribute to its pharmaceutical relevance. Table 1 summarizes the key physical and chemical properties of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol.
Table 1: Physical and Chemical Properties of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
The compound's structure features a piperazine core with an aminophenyl group attached at one nitrogen atom and a hydroxyethyl chain at the other nitrogen. This unique structural arrangement contributes to its versatile binding capabilities with various biological targets.
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, with the most common approach involving the reduction of its nitro precursor.
Reduction of Nitro Compound
The most efficient synthesis pathway involves the reduction of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol to obtain the desired amine compound. This reduction can be achieved through catalytic hydrogenation using palladium on carbon as a catalyst .
A typical procedure involves:
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Suspension of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol
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Addition of palladium catalyst (5% on charcoal)
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Controlled hydrogenation using sodium hypophosphite monohydrate as the hydrogen source
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Purification by filtration and crystallization
The reaction conditions typically involve temperatures between 70-75°C with reaction times of 30-45 minutes for complete conversion .
Alternative Synthesis Methods
Biological Activities
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol exhibits diverse biological activities, making it a compound of significant interest in pharmaceutical research.
Anticancer Properties
In vitro studies have demonstrated that 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol possesses notable anticancer properties. The compound has been tested against several cancer cell lines, showing promising cytotoxic effects .
Table 2: Anticancer Activity of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 10.5 |
| HCT116 (Colon cancer) | 12.3 |
| HeLa (Cervical cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Research indicates that 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol demonstrates antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 3.
Table 3: Antibacterial Activity of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial therapeutics .
Neuropharmacological Effects
The piperazine moiety in 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol contributes to potential neuropharmacological effects. Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like activities, possibly through interaction with neurotransmitter systems .
Research Applications
The diverse properties of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol have led to various research applications across multiple scientific disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol serves as:
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A building block for the synthesis of more complex bioactive molecules
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A lead compound for structure-activity relationship studies
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A reference compound for developing novel pharmaceutical agents
The compound's structural features allow for various modifications to optimize pharmacological properties and target specificity .
Biochemical Research
In biochemical research, the compound is utilized for studying:
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Receptor-ligand interactions, particularly with neuroreceptors
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Enzyme inhibition mechanisms
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Cell signaling pathways affected by piperazine derivatives
These applications contribute to a deeper understanding of biological processes and potential therapeutic interventions .
Comparative Analysis with Similar Compounds
Understanding the structural relationships between 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol and similar compounds provides valuable insights into structure-activity relationships.
Comparison with Related Piperazine Derivatives
Table 4 presents a comparison of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol with structurally related compounds.
Table 4: Comparison of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol with Related Compounds
| Compound | Structural Difference | Key Biological Activity |
|---|---|---|
| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol | Nitro group instead of amino group | Precursor compound, less biologically active |
| 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one | Ketone instead of alcohol, different position of amino group | Antidepressant activity |
| 4-(4-Fluorobenzyl)piperazin-1-yl derivatives | Fluorobenzyl group instead of aminophenyl | Tyrosinase inhibitory activity |
The presence of the amino group in 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, compared to its nitro precursor, significantly enhances its biological activities and reduces toxicity. This demonstrates the importance of the amino functionality for interaction with biological targets .
Current Research and Future Directions
Recent scientific developments continue to expand our understanding of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol and its potential applications.
Recent Advances
Current research on 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol and related piperazine derivatives has focused on:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel biological activities, including enzyme inhibition properties
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Structure modification to enhance pharmacokinetic properties
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Integration into drug delivery systems for targeted therapy
These advancements are paving the way for novel applications of the compound in pharmaceutical and biotechnological fields .
Future Research Directions
Future research on 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol may explore:
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Detailed mechanistic studies of its anticancer and antimicrobial activities
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Structure-based design of more potent derivatives
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In vivo evaluation of therapeutic efficacy in disease models
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Potential applications in combination therapy for resistant cancers
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Development of analytical methods for detecting and quantifying the compound in biological samples
These research directions will further elucidate the compound's potential as a pharmaceutical agent and chemical tool .
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